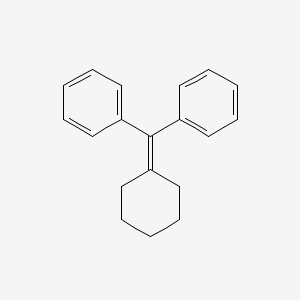

Cyclohexylidenediphenylmethane

Beschreibung

Cyclohexylidenediphenylmethane (hypothetical structure based on nomenclature) is presumed to consist of a cyclohexylidene moiety bridging two phenyl groups attached to a central methane carbon. Diphenylmethane, a simpler analog, features two phenyl groups bonded to a single methane carbon and is used in fragrances, polymer precursors, and organic synthesis . The absence of direct data on this compound necessitates reliance on structurally or functionally similar compounds for comparative analysis.

Eigenschaften

CAS-Nummer |

30125-24-7 |

|---|---|

Molekularformel |

C19H20 |

Molekulargewicht |

248.4 g/mol |

IUPAC-Name |

[cyclohexylidene(phenyl)methyl]benzene |

InChI |

InChI=1S/C19H20/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI-Schlüssel |

PXJUYCDEHIAYHN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Cyclohexylidenediphenylmethane (inferred properties) with structurally related compounds, focusing on molecular formulas, functional groups, and applications derived from the evidence:

†Calculated based on hypothetical structure.

Structural and Functional Differences

- Diphenylmethane lacks a cyclohexylidene bridge, instead having a direct methane linkage between two phenyl groups. This simpler structure results in lower molecular weight (168.25 g/mol) compared to the hypothetical this compound .

- Cyclohexanedimethanol contains two hydroxyl groups, enabling participation in polymerization reactions, unlike the purely hydrocarbon-based this compound .

- Cyclohexyl phenyl ketone introduces a ketone group, enhancing polarity and reactivity for applications in synthesis and pharmaceuticals .

Limitations and Contradictions in Evidence

- Cyclohexyl phenyl ketone (C₁₃H₁₆O) shares a similar carbon skeleton but diverges functionally due to its ketone group, altering reactivity and applications .

- Methylcyclohexane’s saturated structure contrasts sharply with the aromaticity of diphenylmethane derivatives, highlighting divergent chemical behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.